![molecular formula C13H8ClNO5 B6404008 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261954-38-4](/img/structure/B6404008.png)
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid (CHNPA) is a synthetic organic compound with a molecular formula of C8H6ClNO4. It is an aromatic nitro compound that is widely used in scientific research due to its unique properties. CHNPA is used in a variety of applications, including synthesis, drug development, and biochemical and physiological research.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of various other compounds, such as dyes, pigments, and catalysts. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been used in biochemical and physiological research, as it can be used to study the mechanism of action of various drugs and compounds.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed that the nitro group of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is able to interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects. Additionally, the chloro group of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is believed to be able to interact with various proteins and other molecules in the body, leading to various effects.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and antiviral properties. Additionally, it has been found to have antioxidant, anti-cancer, and anti-diabetic properties. Furthermore, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been found to have various effects on the immune system, including the stimulation of macrophage and T-cell activity.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a low-cost and easily synthesized compound, making it ideal for use in research. Additionally, it has a wide range of applications, making it a versatile compound for use in research. However, there are some limitations for use in laboratory experiments. 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is a relatively unstable compound, which can lead to degradation and loss of activity. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% is a toxic compound, and should be handled with care.
Future Directions
There are several potential future directions for 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95%. One potential direction is the use of 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% in drug development. 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% has been found to have various biochemical and physiological effects, and could potentially be used to develop new drugs. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% could be used in the development of new catalysts and dyes. Finally, 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% could be used to study the mechanism of action of various drugs and compounds.
Synthesis Methods
4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% can be synthesized using a variety of methods. One common method is the reaction of 2-chloro-5-hydroxybenzoic acid with nitric acid. This reaction yields 4-(2-Chloro-5-hydroxyphenyl)-2-nitrobenzoic acid, 95% in a yield of 95%. This method is simple and cost-effective, making it a popular choice for laboratory use. Other methods of synthesis include the reaction of 2-chloro-5-hydroxybenzoic acid with nitrous acid, and the reaction of 2-chloro-5-hydroxybenzoic acid with nitrobenzene.
properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(5-7)15(19)20/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJXGTBBFZJMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690493 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-38-4 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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